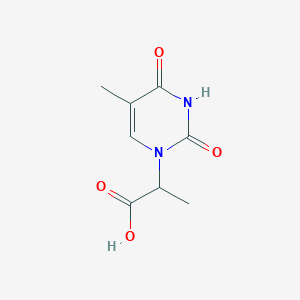

N-1-Carboxyethylthymine

Description

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O4/c1-4-3-10(5(2)7(12)13)8(14)9-6(4)11/h3,5H,1-2H3,(H,12,13)(H,9,11,14) |

InChI Key |

MAVGBBMDJUMCEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at the N-1 Position

Thymine possesses two reactive nitrogen sites (N-1 and N-3), with N-3 typically exhibiting higher nucleophilicity due to resonance stabilization. To favor N-1 alkylation, strategic use of protecting groups or sterically hindered bases is critical. For example, in the synthesis of N-3-carboxymethylthymidine, methyl bromoacetate was employed under basic conditions (K₂CO₃ in methanol) to selectively functionalize the N-3 position. Adapting this method for N-1-carboxyethylthymine would require:

-

Protection of N-3 : Introducing a temporary protecting group (e.g., acetyl or benzyl) to block N-3 reactivity.

-

Alkylation at N-1 : Reacting the protected thymine with ethyl bromoacetate or ethyl chloroacetate in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres.

-

Deprotection and purification : Removing the protecting group via hydrolysis or catalytic hydrogenation, followed by recrystallization or column chromatography.

Photochemical Activation

Photo-on-demand phosgenation, as demonstrated for N-carboxyanhydride synthesis, provides a controlled method for generating reactive intermediates. Irradiation of CHCl₃ under O₂ bubbling produces phosgene (in situ), which could facilitate carboxyethylation via light-mediated coupling with thymine and ethyl alcohol derivatives. This approach minimizes hazardous reagent handling and enables reaction quenching through temperature modulation.

Synthetic Protocols and Optimization

Two-Step Alkylation-Hydrolysis

A scalable route involves:

-

Methoxycarbonylethylation :

-

Ester Hydrolysis :

Table 1. Comparative Yields Under Varied Alkylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Methanol | 65 | 48 |

| Pyridine | Acetonitrile | 70 | 62 |

| N-Methylmorpholine | DMF | 80 | 55 |

Challenges in Regioselectivity

Competing N-3 alkylation remains a major hurdle. Strategies to suppress this include:

-

Low-temperature reactions (0–10°C) to kinetically favor N-1 attack.

-

Microwave-assisted synthesis to reduce reaction times and improve selectivity.

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : Reverse-phase C18 column, mobile phase H₂O/acetonitrile (95:5), retention time ≈ 6.2 min.

-

Melting Point : 210–215°C (decomposition observed above 220°C).

Alternative Pathways and Recent Advances

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-1-Carboxyethylthymine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling thymine derivatives with carboxyethyl groups under controlled conditions. A multi-step approach may include:

- Step 1 : Protection of reactive thymine sites (e.g., using tert-butyl carbamate groups to prevent side reactions) .

- Step 2 : Carboxyethylation via nucleophilic substitution or Michael addition, monitored by TLC or HPLC for intermediate purity .

- Step 3 : Deprotection and purification via recrystallization or column chromatography. Validate final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-thymine analogs) to improve accuracy.

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins and lipids.

- Calibration : Include a linear range of 0.1–100 ng/mL, with quality controls (QCs) to assess inter-day precision (<15% RSD).

- Data Validation : Cross-check results with orthogonal methods like UV-Vis spectroscopy at 260 nm (thymine absorbance) .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For ambiguous stereochemistry or tautomerism:

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) to determine 3D configuration.

- Dynamic NMR : Analyze temperature-dependent chemical shifts to identify tautomeric equilibria.

- Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and compare with experimental data.

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like pH, temperature, and catalyst loading.

- Example : A central composite design (CCD) testing 3–7 pH and 60–100°C. Use response surface methodology (RSM) to identify optimal conditions.

- Validation : Confirm reproducibility across three independent batches.

Q. What mechanistic insights explain the instability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Expose the compound to buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via LC-MS.

- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to test oxidative pathways or deuterated water (D₂O) to assess hydrolysis.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer :

- Step 1 : Replicate experiments from conflicting studies using identical reagents and equipment.

- Step 2 : Validate purity of starting materials (e.g., thymine >99% by HPLC) and exclude solvent impurities.

- Step 3 : Publish a comparative analysis with raw data transparency to highlight methodological differences (e.g., calorimetry vs. computational ΔHf calculations).

- Ethical Note : Cite primary sources accurately and avoid selective data reporting .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro assays?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid aerosol exposure.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in labeled hazardous waste containers.

Literature and Intellectual Property

Q. How can researchers identify knowledge gaps in this compound studies using existing literature?

- Methodological Answer :

- Systematic Review : Use databases like SciFinder or Reaxys with keywords (e.g., "thymine derivatives," "DNA adducts"). Filter for peer-reviewed articles (2000–2025).

- Gap Analysis : Map reported biological roles (e.g., oxidative stress biomarkers) vs. unexplored areas (e.g., epigenetic effects).

- Citation Ethics : Differentiate primary synthesis studies from review articles to avoid attribution errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.